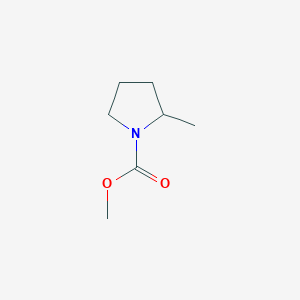![molecular formula C7H3F2NO B11774449 2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
2,4-Difluorobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of fluorine atoms at the 2 and 4 positions of the benzene ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,4-difluoroaniline with glyoxylic acid, followed by cyclodehydration to form the oxazole ring. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity while minimizing the production of hazardous by-products. Green chemistry approaches, such as the use of microwave-assisted synthesis and ionic liquids, are also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluorobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
2,4-Difluorobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 2,4-Difluorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorobenzo[d]oxazole
- 2,4-Dimethylbenzo[d]oxazole
- 2,4-Dibromobenzo[d]oxazole
Comparison
Compared to its analogs, 2,4-Difluorobenzo[d]oxazole exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make it particularly valuable in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C7H3F2NO |
|---|---|
Poids moléculaire |
155.10 g/mol |
Nom IUPAC |
2,4-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
Clé InChI |
FMQXVSVNGSUKMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)N=C(O2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide](/img/structure/B11774380.png)
![Methyl 5-hydroxy-2-oxo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B11774384.png)
![6-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B11774386.png)









